3-cyanobicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
3-cyanobicyclo[321]octane-3-carboxylic acid is a bicyclic compound featuring a cyanide group and a carboxylic acid group attached to a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanobicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:
Intramolecular Diels-Alder Reaction: The bicyclo[3.2.1]octane framework can be constructed via an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene precursor.
Cyclopropane Ring Opening: The resulting tricyclo[3.2.1.02.7]octane intermediate undergoes regioselective cleavage to form the bicyclo[3.2.1]octane system.
Functional Group Introduction: The cyanide and carboxylic acid groups are introduced through subsequent functionalization steps, such as nucleophilic substitution and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-cyanobicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The cyanide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyanobicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development.
Material Science: It can be used in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyanobicyclo[3.2.1]octane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-azabicyclo[3.2.1]octane: Another analog used in the synthesis of tropane alkaloids.
Uniqueness
3-cyanobicyclo[321]octane-3-carboxylic acid is unique due to the presence of both a cyanide and a carboxylic acid group on the bicyclo[321]octane framework
Properties
CAS No. |
2138332-65-5 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-cyanobicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c11-6-10(9(12)13)4-7-1-2-8(3-7)5-10/h7-8H,1-5H2,(H,12,13) |
InChI Key |
FZXKYHIVGAKHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(C2)(C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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